![molecular formula C31H59O9P B14345945 {1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid CAS No. 91749-34-7](/img/structure/B14345945.png)
{1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid is a complex organic compound with potential applications in various scientific fields. This compound features a phosphonic acid group, which is known for its strong binding affinity to metal ions, making it useful in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid typically involves multiple steps, including esterification, oxidation, and phosphonation reactions. The starting materials often include octanol and hexanedioic acid, which undergo esterification to form the octyloxy derivatives. Subsequent oxidation and phosphonation steps introduce the phosphonic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and oxidation processes, followed by purification steps such as distillation and crystallization to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
{1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carbonyl groups present in the compound.
Substitution: The octyloxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, {1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid is used as a ligand in coordination chemistry due to its ability to bind metal ions. This property makes it valuable in the synthesis of metal-organic frameworks (MOFs).
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving phosphatases.
Medicine
In medicine, the compound’s phosphonic acid group is of interest for developing drugs that target bone diseases, as phosphonates are known to bind strongly to hydroxyapatite in bones.
Industry
Industrially, this compound is used in the formulation of anti-corrosion agents and as a chelating agent in various applications.
Mécanisme D'action
The mechanism of action of {1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid involves its ability to bind metal ions through its phosphonic acid group. This binding can inhibit metal-dependent enzymes or prevent metal ion catalysis in various chemical reactions. The molecular targets include metal ions such as calcium and magnesium, and the pathways involved often relate to metal ion homeostasis and enzyme regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: Known for its use in acetoacetic ester synthesis.
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines.
Acetylacetone: Commonly used in coordination chemistry.
Uniqueness
{1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid is unique due to its combination of octyloxy groups and a phosphonic acid group, which provides a distinct set of chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring strong metal ion binding and specific chemical transformations.
Propriétés
Numéro CAS |
91749-34-7 |
|---|---|
Formule moléculaire |
C31H59O9P |
Poids moléculaire |
606.8 g/mol |
Nom IUPAC |
(1,6-dioctoxy-3-octoxycarbonyl-1,6-dioxohexan-3-yl)phosphonic acid |
InChI |
InChI=1S/C31H59O9P/c1-4-7-10-13-16-19-24-38-28(32)22-23-31(41(35,36)37,30(34)40-26-21-18-15-12-9-6-3)27-29(33)39-25-20-17-14-11-8-5-2/h4-27H2,1-3H3,(H2,35,36,37) |
Clé InChI |
LVCOWEYBLMYPKD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)CCC(CC(=O)OCCCCCCCC)(C(=O)OCCCCCCCC)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



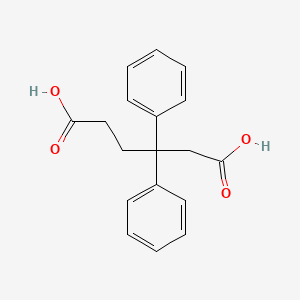

![2,4-Dibromo-6-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol](/img/structure/B14345888.png)
![Dimethyl [2-(prop-2-en-1-yl)hept-1-en-1-yl]boronate](/img/structure/B14345893.png)
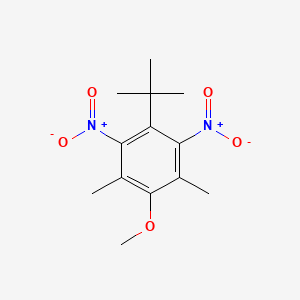
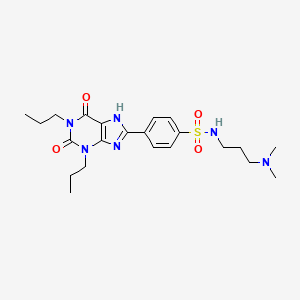
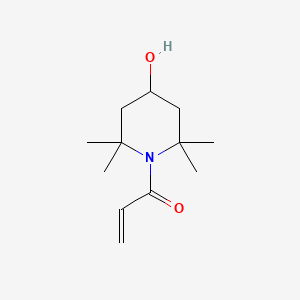
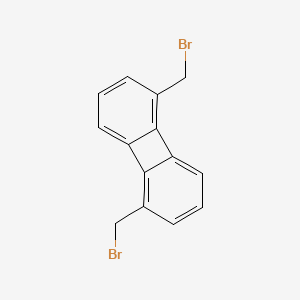
![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}bis(2-hydroxybenzaldehyde)](/img/structure/B14345926.png)
![S-[1,2-Dicyano-2-(methylsulfanyl)ethenyl] benzenecarbothioate](/img/structure/B14345928.png)
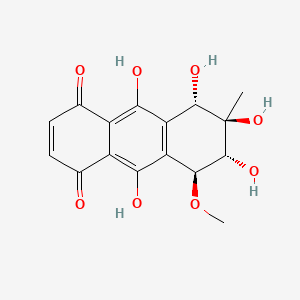
![Propanedinitrile, [(2,4-dihydroxyphenyl)methylene]-](/img/structure/B14345938.png)
![4-Chloro-2-[(4-chlorophenyl)amino]benzoic acid](/img/structure/B14345948.png)
